1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone
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Overview
Description
1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a chloroethanone group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous halogen reagents.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The chloroethanone group can also participate in covalent bonding with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Shares the pyridine ring with bromine and chlorine substituents but lacks the chloroethanone group.
(5-Bromo-2-chloropyridin-4-yl)methanol: Contains a hydroxyl group instead of the chloroethanone group.
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidinyl group instead of the chloroethanone group.
Uniqueness
1-(5-Bromo-2-chloropyridin-4-YL)-2-chloroethanone is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the chloroethanone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H4BrCl2NO |
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Molecular Weight |
268.92 g/mol |
IUPAC Name |
1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H4BrCl2NO/c8-5-3-11-7(10)1-4(5)6(12)2-9/h1,3H,2H2 |
InChI Key |
GTQUZSYLUQZCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)CCl |
Origin of Product |
United States |
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